![molecular formula C24H30ClPSSi B14289768 Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride CAS No. 116203-88-4](/img/structure/B14289768.png)
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is a chemical compound that features a unique combination of functional groups It includes a triphenylphosphonium core, a trimethylsilyl group, and a sulfanyl-ethyl linkage
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent that contains the trimethylsilyl and sulfanyl-ethyl groups. Common reagents used in this synthesis include trimethylsilyl chloride and thiol-containing compounds. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the phosphonium core or the sulfanyl group.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halides or organometallic compounds are often employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified phosphonium compounds.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound can be used in the study of biochemical pathways involving sulfur and phosphorus.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride involves its ability to participate in nucleophilic substitution reactions. The phosphonium core acts as a nucleophile, attacking electrophilic centers in other molecules. The trimethylsilyl group can also act as a protecting group, stabilizing reactive intermediates during chemical reactions.
相似化合物的比较
Similar Compounds
Triphenylphosphine: Lacks the trimethylsilyl and sulfanyl-ethyl groups, making it less versatile in certain reactions.
Trimethylsilyl chloride: Used primarily as a silylating agent, lacking the phosphonium core.
Thiophenol: Contains a sulfanyl group but lacks the phosphonium and trimethylsilyl groups.
Uniqueness
Triphenyl({[2-(trimethylsilyl)ethyl]sulfanyl}methyl)phosphanium chloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it valuable in various fields of research and industry.
属性
CAS 编号 |
116203-88-4 |
|---|---|
分子式 |
C24H30ClPSSi |
分子量 |
445.1 g/mol |
IUPAC 名称 |
triphenyl(2-trimethylsilylethylsulfanylmethyl)phosphanium;chloride |
InChI |
InChI=1S/C24H30PSSi.ClH/c1-27(2,3)20-19-26-21-25(22-13-7-4-8-14-22,23-15-9-5-10-16-23)24-17-11-6-12-18-24;/h4-18H,19-21H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KIXARMBCQLLYCY-UHFFFAOYSA-M |
规范 SMILES |
C[Si](C)(C)CCSC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


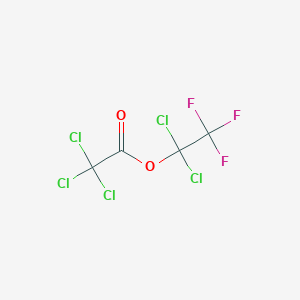
![1-[2-(4-Tetradecylphenyl)hydrazinylidene]naphthalen-2(1H)-one](/img/structure/B14289691.png)
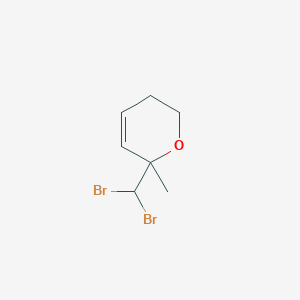
![5-[4-(3,4-Dimethoxyphenyl)-2,3-dimethylbutyl]-2H-1,3-benzodioxole](/img/structure/B14289719.png)
![2-Diazonio-1-[2-(phenylethynyl)phenyl]prop-1-en-1-olate](/img/structure/B14289721.png)
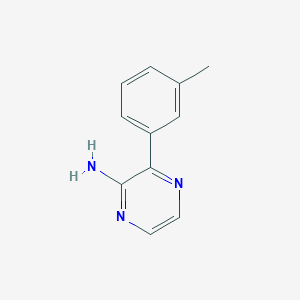

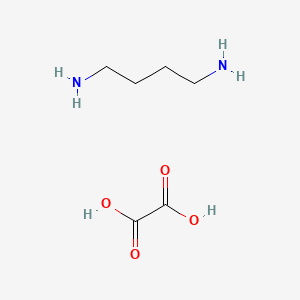
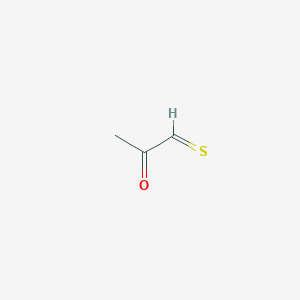
![1-[(2-Bromo-3-methoxybut-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B14289760.png)
methanone](/img/structure/B14289776.png)
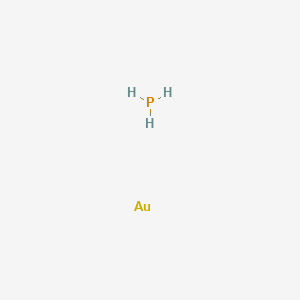

![2-Bromo-1-[(2-cyanophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14289794.png)
